molecular formula C15H12N6OS B4419152 6-(4-methoxybenzyl)-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-methoxybenzyl)-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B4419152
M. Wt: 324.4 g/mol
InChI Key: LHFBUCOYFOTVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methoxybenzyl)-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the family of triazolo-thiadiazole derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 6-(4-methoxybenzyl)-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of various enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-methoxybenzyl)-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential applications in drug development and its ability to exhibit various biological activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 6-(4-methoxybenzyl)-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential applications in the treatment of neurodegenerative diseases. In addition, studies could be conducted to investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

6-(4-methoxybenzyl)-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in drug development. It has been shown to exhibit various biological activities, including antitumor, antibacterial, and anti-inflammatory properties. Studies have also suggested that this compound may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6OS/c1-22-11-4-2-10(3-5-11)8-13-20-21-14(18-19-15(21)23-13)12-9-16-6-7-17-12/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFBUCOYFOTVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-methoxybenzyl)-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
6-(4-methoxybenzyl)-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
6-(4-methoxybenzyl)-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
6-(4-methoxybenzyl)-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
Reactant of Route 5
6-(4-methoxybenzyl)-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
Reactant of Route 6
6-(4-methoxybenzyl)-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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